4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
Description
4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a benzoic acid derivative featuring a furan-based scaffold substituted with a 2,5-dichlorophenyl moiety. Its molecular formula is C₁₉H₁₄Cl₂NO₃, with a calculated molar mass of 388.23 g/mol. The compound consists of a central furan ring linked to a 2,5-dichlorophenyl group, an aminomethyl bridge, and a terminal benzoic acid moiety.
Properties
Molecular Formula |
C19H15Cl2NO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-[[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15Cl2NO3/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24) |
InChI Key |
IRIDFLTZFZSBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the furan ring substituted with the dichlorophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Next, the amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the furan derivative. Finally, the benzoic acid moiety is attached through an amidation reaction, where the amino group reacts with a benzoic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Suzuki Cross-Coupling
A key step involves the coupling of aromatic boronic acids with halobenzenes to introduce the dichlorophenyl substituent on the furan ring. For example, in analogous furan derivatives, Suzuki coupling between substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid is used under palladium catalysis (Pd(PPh₃)₂Cl₂) in acetonitrile/water mixtures . This methodology suggests a feasible route to form the 5-(2,5-dichlorophenyl)furan-2-yl fragment.
Condensation with Amines
The amino group in the target compound likely arises from condensation reactions. Triphosgene-mediated reactions between aldehydes and amines are common for forming amide bonds. For instance, in similar systems, intermediates are treated with triphosgene in dichloromethane to generate reactive carbamoyl chlorides, which then react with amines to form the desired products .
Hydrolysis of Esters
The benzoic acid moiety is often introduced via hydrolysis of ester precursors. Sodium hydroxide in ethanol/water mixtures at elevated temperatures (e.g., 80°C) effectively cleaves esters to carboxylic acids, as demonstrated in the synthesis of analogous compounds .
Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O (60°C) | 82–93% | |
| Condensation | Triphosgene, amine, DCM (RT) | 88% | |
| Hydrolysis | NaOH, EtOH/H₂O (80°C) | 96.8% HPLC purity |
Reactivity Analysis
The compound’s reactivity is governed by its functional groups:
Nucleophilic Amino Group
The primary amino group (–NH₂) acts as a nucleophile, enabling reactions with electrophiles such as carbonyl compounds or acyl chlorides. In similar systems, aromatic amines undergo condensation with aldehydes or ketones to form imine or amide bonds .
Benzoic Acid Moiety
The carboxylic acid group can participate in esterification, amidation, or decarboxylation reactions. In hydrolysis steps, esters are converted to carboxylic acids under basic conditions .
Structural Modifications and Activity
In related studies, structural modifications to analogous compounds (e.g., replacing thiourea linkers with urea) significantly impact biological activity. For example, a thiourea linker in a furan-containing inhibitor of SARS-CoV-2 Mᵖʳᵒ was critical for maintaining hydrogen bonding with catalytic residues . While the target compound lacks a thiourea, its amino group may similarly engage in hydrogen bonding or π–π interactions, influencing its pharmacological profile.
Role of Functional Groups
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability or target binding. The amino group’s nucleophilicity allows for further functionalization, such as forming prodrugs or conjugates.
Comparison of Related Compounds
Table 2: Structural and Functional Analogues
| Compound | Key Features | Reactivity |
|---|---|---|
| 5-(4-Bromophenyl)-3-{[(3,5-dichlorophenyl)amino]methylidene}furan | Bromine substitution, imine linkage | Reduced electron density due to bromine |
| Propyl 4-{[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino}benzoate | Ester derivative | Improved solubility vs. acid form |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Thiourea linker | Critical for enzyme inhibition via hydrogen bonding |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow for interactions with microbial cell membranes, leading to inhibition of growth.
- A study evaluating similar benzoic acid derivatives indicated significant activity against Gram-positive bacteria, suggesting that modifications to the furan and phenyl groups could enhance efficacy against resistant strains .
-
Anticancer Properties :
- The furan moiety is known for its anticancer properties. Research into related compounds has shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
- For instance, benzo[b]furan derivatives have been reported to exhibit promising results in inhibiting tumor growth in vitro and in vivo models, which may extend to the studied compound .
- Neuropharmacological Effects :
Case Studies
-
Study on Antimicrobial Activity :
- A recent research article evaluated a series of benzoic acid derivatives, including those structurally related to 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid. The study found that certain modifications resulted in enhanced antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Investigation :
- In a detailed investigation into benzo[b]furan derivatives, researchers synthesized several compounds and assessed their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar furan substitutions exhibited significant cytotoxic effects, warranting further exploration into their mechanism of action .
Mechanism of Action
The mechanism of action of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and dichlorophenyl group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic Acid
- Molecular Formula: C₁₉H₁₆FNO₃
- Molar Mass : 325.33 g/mol
- Key Differences: Substitution of the 2,5-dichlorophenyl group with a 4-fluorophenyl moiety reduces steric bulk and electron-withdrawing effects. Fluorine’s lower electronegativity compared to chlorine may result in weaker hydrogen-bonding interactions and higher solubility in polar solvents.
2-Chloro-5-[5-({[(1R)-1-(4-Methylphenyl)ethyl]amino}methyl)-2-furyl]benzoic Acid (Compound 17)
- Molecular Formula : C₂₂H₂₁ClN₂O₃ (derived from ethyl ester precursor in )
- Key Differences :
- Incorporates a chloro substituent on the benzoic acid ring and a chiral (1R)-1-(4-methylphenyl)ethyl group.
- The stereocenter may enhance target selectivity in biological systems (e.g., enzyme inhibition).
- The methylphenyl group increases hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .
Triazine-Linked Benzoic Acid Derivative (Compound 4i)
- Molecular Formula : C₂₄H₁₈N₄O₆
- Key Properties :
- Melting Point: 217.5–220°C.
- Features a 1,3,5-triazine core and methoxy/formyl substituents, diverging from the furan scaffold.
- The triazine ring enhances thermal stability but may introduce synthetic complexity.
- Polar functional groups (e.g., formyl) improve crystallinity, as evidenced by its pale-yellow solid appearance .
Physicochemical and Functional Comparisons
Critical Analysis and Gaps in Literature
- Contradictions : ’s compound shows higher solubility than expected for hydrophobic analogs, possibly due to its chiral side chain. This contrasts with the target compound’s predicted low solubility.
- Data Gaps : Experimental data (e.g., pKa, logP) for the target compound are absent in the evidence, requiring extrapolation from analogs.
- Synthetic Challenges : The dichlorophenyl-furan scaffold may pose regioselectivity issues during synthesis, unlike simpler fluorophenyl derivatives .
Biological Activity
4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15Cl2N2O2
- Molecular Weight : 369.7 g/mol
- IUPAC Name : 4-{[(5-(2,5-dichlorophenyl)furan-2-yl)methyl]amino}methyl]benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells. The presence of the furan and benzoic acid moieties suggests that it could also exhibit anti-inflammatory properties.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 12.5 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited cell growth in human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, with increased levels of cytochrome c and activation of caspases .
- Anti-inflammatory Effects : Research indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases .
Q & A
[Basic] What are the key synthetic routes for 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid?
Answer:
The synthesis involves three primary steps:
Furan functionalization : The 2,5-dichlorophenyl group is introduced to the furan ring via nucleophilic substitution or coupling reactions under alkaline conditions (e.g., NaOH or K₂CO₃) .
Aminomethylation : The furan-methyl group is reacted with a protected amine (e.g., phthalimide) followed by deprotection to generate the primary amine intermediate.
Carboxylic acid coupling : The amine intermediate is conjugated to 4-(aminomethyl)benzoic acid via reductive amination or carbodiimide-mediated coupling.
Key optimization factors :
- Purification via recrystallization or column chromatography to achieve >95% purity .
- Reaction yields improve with anhydrous conditions and inert atmospheres (e.g., N₂).
[Advanced] How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Answer:
Competing reactions (e.g., over-alkylation or hydrolysis) are addressed by:
- Temperature control : Maintaining ≤60°C during aminomethylation to prevent furan ring degradation .
- Catalyst selection : Using Pd catalysts for selective coupling of the dichlorophenyl group to minimize byproducts .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .
Analytical validation : Monitor progress via TLC or HPLC-MS to identify side products early .
[Basic] What spectroscopic techniques are suitable for characterizing this compound?
Answer:
- 1H/13C NMR : Identifies substituent positions (e.g., furan protons at δ 6.2–7.5 ppm, dichlorophenyl aromatic signals at δ 7.3–7.8 ppm) .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
- HRMS : Validates molecular mass (calculated for C₂₀H₁₆Cl₂NO₃: ~405.04 g/mol) .
[Advanced] How do structural modifications (e.g., halogen substitution) influence bioactivity?
Answer:
- Chlorine positioning : The 2,5-dichlorophenyl group enhances lipophilicity and target binding (e.g., microbial enzyme inhibition) compared to mono-chloro analogs .
- Furan vs. other heterocycles : Furan’s electron-rich π-system improves interaction with aromatic residues in enzyme active sites .
Methodological approach : - Compare IC₅₀ values in enzyme inhibition assays using analogs (e.g., 3,5-dichloro vs. 2,4-dichloro derivatives) .
- Computational docking (e.g., AutoDock Vina) to predict binding affinities .
[Basic] What in vitro assays are recommended to evaluate antimicrobial activity?
Answer:
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Control considerations : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v) .
[Advanced] How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .
- Compound purity : Validate via HPLC (≥95% purity) to exclude confounding byproducts .
- Target specificity : Use gene knockout models (e.g., E. coli ΔacrB) to assess efflux pump interference .
[Advanced] What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate LogP (~3.2), suggesting moderate blood-brain barrier permeability .
- CYP450 inhibition : Molecular dynamics simulations identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- Solubility optimization : Co-crystallization with cyclodextrins improves aqueous solubility for in vivo testing .
[Basic] How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C .
- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
- Long-term storage : Store at –20°C in amber vials under argon to prevent oxidation .
[Advanced] What strategies enhance selectivity for target enzymes over homologous proteins?
Answer:
- Mutagenesis studies : Identify critical binding residues (e.g., Tyr152 in S. aureus FabI) via alanine scanning .
- Fragment-based design : Replace dichlorophenyl with bioisosteres (e.g., trifluoromethyl) to reduce off-target interactions .
- Covalent inhibition : Introduce electrophilic warheads (e.g., α,β-unsaturated carbonyl) for irreversible binding .
[Basic] What are the safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
